molecular formula C13H12N2O2S B132440 Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 149210-23-1

Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No. B132440
M. Wt: 260.31 g/mol
InChI Key: VEEWNVLWBJTTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate, also known as EMI, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent. EMI belongs to the class of heterocyclic compounds and has a molecular formula of C15H12N2O2S.

Mechanism Of Action

The mechanism of action of Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is not fully understood, but several studies have proposed possible pathways. Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been found to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell growth and apoptosis. Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has also been shown to inhibit the Akt/mTOR pathway, which is a signaling pathway that promotes cell growth and survival. Additionally, Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been found to induce DNA damage and oxidative stress in cancer cells.

Biochemical And Physiological Effects

Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been found to have several biochemical and physiological effects. Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells. Additionally, Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been found to inhibit the migration and invasion of cancer cells. Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has also been found to decrease the levels of reactive oxygen species in cancer cells, which can contribute to oxidative stress.

Advantages And Limitations For Lab Experiments

Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has several advantages for lab experiments. Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is relatively easy to synthesize and has a high purity yield. Additionally, Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been shown to have low toxicity in normal cells, indicating that it may have fewer side effects than other anticancer agents. However, Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has some limitations for lab experiments. Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has poor solubility in water, which can make it difficult to administer in vivo. Additionally, Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for research on Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate. One area of research is to further investigate the mechanism of action of Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate. Understanding the molecular pathways that Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate targets can provide insight into its potential as an anticancer agent and can guide the development of new drugs. Another area of research is to test the efficacy of Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate in animal models and in clinical trials. If Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is found to be effective and safe in humans, it could become a new treatment option for cancer patients. Additionally, research can be done to optimize the synthesis method of Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate to increase its yield and purity.

Scientific Research Applications

Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been found to have potential as an anticancer agent. Several studies have reported that Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been found to have synergistic effects with other anticancer agents, such as cisplatin and doxorubicin.

properties

CAS RN

149210-23-1

Product Name

Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C13H12N2O2S/c1-3-17-12(16)9-7-15-11-8(2)5-4-6-10(11)18-13(15)14-9/h4-7H,3H2,1-2H3

InChI Key

VEEWNVLWBJTTEM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN2C3=C(C=CC=C3SC2=N1)C

Canonical SMILES

CCOC(=O)C1=CN2C3=C(C=CC=C3SC2=N1)C

synonyms

5-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-methylimidazo[2,1-b]-benzthiazole-2-carboxylate was prepared according to the procedure as outlined in Example 1, (Step 1). Starting from 4-methyl-2-amino benzothiazole (8.0 g, 48.7 m.mol) and ethyl bromopyruvate (14.0 g, 71.7 mmol), 6.0 g (45% Yield) of ethyl 5-methylimidazo[2,1-b]-benzthiazole-2-carboxylate was isolated as a brown solid. (M+H) 261.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

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